E3 ligase Ligand-Linker Conjugates 14
Overview
Description
These compounds are designed to induce targeted protein degradation by forming a ternary complex that brings a target protein into proximity with an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein . This approach has shown great potential in therapeutic applications, particularly in cancer treatment .
Mechanism of Action
Target of Action
The primary target of E3 Ligase Ligand-Linker Conjugates 14 is the Cereblon (CRBN) protein . This compound serves as a Cereblon ligand to recruit the CRBN protein . E3 ubiquitin ligases, such as Cereblon, are a large family of enzymes that play an essential role in catalyzing the ubiquitination process and transferring ubiquitin protein to attach the lysine site of targeted substrates . They are involved in regulating various biological processes and cellular responses to stress signals associated with cancer development .
Mode of Action
This compound interacts with its target by serving as a Cereblon ligand to recruit the CRBN protein . This compound is a key intermediate for the synthesis of complete Proteolysis Targeting Chimeric Molecules (PROTACs) . PROTACs are heterobifunctional compounds comprised of a protein-targeting ligand, an appropriate linker, and a ligand binding to the E3 ligase of choice . A successful PROTAC induces the formation of a ternary complex, leading to the E3 ligase-mediated ubiquitination of the targeted protein and its proteasomal degradation .
Biochemical Pathways
The action of this compound affects the ubiquitin-proteasome system (UPS), a major pathway for protein degradation . The UPS is a cascade reaction and an important way for short-lived, misfolded, and damaged proteins degradation . E3 ubiquitin ligases regulate the last step of the enzymatic cascade, which also consists of ubiquitin activating enzymes (E1s) and ubiquitin conjugating enzymes (E2s) . The process of attaching ubiquitin and ubiquitin-like proteins to cellular proteins is called ubiquitylation, which plays a vital role during posttranslational modification .
Pharmacokinetics
The design of protacs, which this compound is a key intermediate for, is known for breaking the rules of established guidelines for discovering small molecules . This suggests that the ADME properties of this compound may be unique and require further investigation.
Result of Action
The result of the action of this compound is the ubiquitination and subsequent proteasomal degradation of the targeted protein . This process controls the levels of protein expression and is one of the most important mechanisms for maintaining cellular homeostasis .
Action Environment
It is known that the ubiquitin-proteasome system, which this compound affects, is involved in almost all life activities of eukaryotes . This suggests that a wide range of intracellular conditions could potentially influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E3 ligase Ligand-Linker Conjugates 14 typically involves the following steps:
Ligand Synthesis: The ligand for the target protein is synthesized using standard organic synthesis techniques.
Linker Attachment: A linker molecule is attached to the ligand. This step often involves the use of coupling reagents and protecting groups to ensure selective reactions.
E3 Ligase Ligand Attachment: The ligand for the E3 ligase is then attached to the other end of the linker.
Industrial Production Methods
Industrial production of these conjugates involves scaling up the synthetic routes mentioned above. This typically requires optimization of reaction conditions, purification processes, and quality control measures to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
E3 ligase Ligand-Linker Conjugates 14 can undergo various chemical reactions, including:
Oxidation: This reaction can modify the linker or the ligands, potentially affecting the stability and activity of the conjugate.
Reduction: Reduction reactions can be used to modify specific functional groups within the ligands or linker.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Coupling Reagents: Such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products
The major products of these reactions are the final E3 ligase Ligand-Linker Conjugates, which are designed to induce targeted protein degradation .
Scientific Research Applications
E3 ligase Ligand-Linker Conjugates 14 have a wide range of scientific research applications, including:
Comparison with Similar Compounds
E3 ligase Ligand-Linker Conjugates 14 can be compared with other similar compounds, such as:
Cereblon-based PROTACs: These use cereblon as the E3 ligase and have shown great potential in targeting specific proteins for degradation.
Von Hippel-Lindau-based PROTACs: These use von Hippel-Lindau as the E3 ligase and are known for their effectiveness in targeting hypoxia-inducible factors.
IAP-based PROTACs: These use inhibitors of apoptosis proteins (IAPs) as the E3 ligase and are explored for their potential in cancer therapy.
This compound are unique in their ability to target specific proteins for degradation, offering a promising approach for the development of new therapeutic strategies .
Properties
IUPAC Name |
N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide;2,2,2-trifluoroacetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O9.C2HF3O2/c24-6-8-33-10-12-35-13-11-34-9-7-25-19(29)14-36-17-3-1-2-15-20(17)23(32)27(22(15)31)16-4-5-18(28)26-21(16)30;3-2(4,5)1(6)7/h1-3,16H,4-14,24H2,(H,25,29)(H,26,28,30);(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRZYHKZRITLJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCN.C(=O)(C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31F3N4O11 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1957236-21-3 | |
Record name | Acetamide, N-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethyl]-2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-4-yl]oxy]-, 2,2,2-trifluoroacetate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1957236-21-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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